REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])C.[C:5]([OH:10])(=[O:9])CCC.C(O)(=[O:17])CCCCC.[CH:19]([OH:21])=[O:20]>>[C:1]([OH:4])(=[O:3])[C:19]([OH:21])=[O:20].[C:5](=[O:9])([OH:17])[OH:10]
|
Name
|
carboxylic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing roughly equal quantities of a lower gel phase
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |